3-Methoxy-2-(trifluoromethyl)benzaldehyde

描述

International Union of Pure and Applied Chemistry Nomenclature and Molecular Geometry

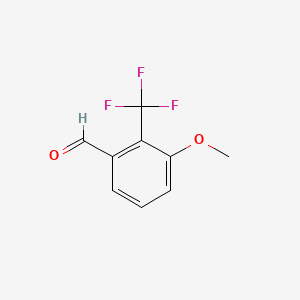

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official name being 3-methoxy-2-(trifluoromethyl)benzaldehyde. The molecular structure consists of a benzene ring bearing three substituents: an aldehyde group (-CHO), a methoxy group (-OCH3) at the meta position relative to the aldehyde, and a trifluoromethyl group (-CF3) at the ortho position relative to the aldehyde. The Chemical Abstracts Service registry number for this compound is 1214384-89-0.

The molecular formula is C9H7F3O2 with a molecular weight of 204.15 grams per mole. The structural representation using Simplified Molecular Input Line Entry System notation is COC1=CC=CC(=C1C(F)(F)F)C=O, which clearly delineates the connectivity pattern of all atoms within the molecule. The International Chemical Identifier representation provides additional structural detail: InChI=1S/C9H7F3O2/c1-14-7-4-2-3-6(5-13)8(7)9(10,11)12/h2-5H,1H3.

The molecular geometry is fundamentally influenced by the presence of the bulky trifluoromethyl group, which creates significant steric interactions with adjacent substituents. The compound adopts a nonplanar conformation due to the steric requirements of the trifluoromethyl moiety. The benzene ring maintains its aromatic character, but the overall molecular shape deviates from planarity to accommodate the spatial demands of the substituents. The trifluoromethyl group exhibits disorder in crystalline forms, with multiple conformational orientations observed in solid-state structures.

The aldehyde functional group maintains its characteristic planar geometry with the carbonyl carbon exhibiting trigonal planar hybridization. The methoxy group extends from the benzene ring in a manner that minimizes steric clashes with the neighboring trifluoromethyl group. The carbon-fluorine bonds in the trifluoromethyl group are among the strongest single bonds in organic chemistry, contributing to the overall stability and unique electronic properties of the molecule.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of related trifluoromethyl-substituted benzaldehydes have provided valuable insights into the solid-state behavior and conformational preferences of these compounds. In crystalline forms, the trifluoromethyl group frequently exhibits positional disorder, appearing in multiple orientations with specific occupancy ratios. For analogous compounds, disorder patterns show occupancy ratios of approximately 0.45:0.35:0.20 across three different conformational sites.

The physical properties of this compound reflect its molecular structure and intermolecular interactions. The compound exists as a yellow liquid under standard conditions, with a refractive index of 1.489. This relatively high refractive index indicates significant electronic polarization within the molecule, consistent with the presence of highly electronegative fluorine atoms and the conjugated aromatic system.

The compound demonstrates air sensitivity, requiring careful handling and storage under controlled atmospheric conditions. This sensitivity likely arises from the reactivity of the aldehyde functional group combined with the electronic effects of the substituents. The yellow coloration suggests extended conjugation or charge-transfer interactions within the molecule, possibly involving the electron-rich methoxy group and electron-poor regions created by the trifluoromethyl substitution.

Conformational analysis reveals that the presence of the trifluoromethyl group significantly influences molecular geometry. The group adopts orientations that minimize steric repulsion while maintaining optimal electronic interactions with the aromatic system. The dihedral angles between different molecular fragments vary depending on the specific conformation, with typical values ranging from 2 to 8 degrees for trifluoromethyl group orientations relative to the aromatic plane.

Intermolecular interactions in the solid state include weak hydrogen bonding involving the aldehyde oxygen and aromatic hydrogen atoms, as well as fluorine-hydrogen contacts that contribute to crystal packing stability. These interactions, while individually weak, collectively influence the overall crystal structure and physical properties of the compound.

Electronic Structure and Hammett Substituent Parameters

The electronic structure of this compound is characterized by the complex interplay between electron-donating and electron-withdrawing substituents positioned on the same aromatic ring. The Hammett equation provides a quantitative framework for understanding these electronic effects through substituent constants that describe the electron-donating or electron-withdrawing nature of different functional groups.

The trifluoromethyl group is among the most powerful electron-withdrawing substituents in organic chemistry, with Hammett sigma constants of σmeta = 0.43 and σpara = 0.54. These positive values indicate strong electron withdrawal, significantly greater than other halogenated substituents. The high electronegativity of fluorine atoms (4.0 on the Pauling scale) creates a powerful inductive effect that withdraws electron density from the aromatic ring through the carbon-carbon bonds.

In contrast, the methoxy group exhibits electron-donating character through resonance effects, despite also possessing inductive electron-withdrawing properties. The Hammett sigma constants for methoxy are σmeta = 0.12 and σpara = -0.27. The difference between meta and para values reflects the ability of the oxygen lone pairs to participate in resonance stabilization when positioned para to a reaction center, but not when positioned meta.

The mathematical relationship governing these effects follows the Hammett equation: log(K/K0) = σρ, where K represents the equilibrium constant for a substituted compound, K0 is the reference constant for the unsubstituted parent, σ is the substituent constant, and ρ is the reaction constant. This equation allows for the prediction of how substituent effects will influence reaction rates and equilibrium positions.

For this compound, the electronic effects are complicated by the proximity of the two substituents and their opposing electronic influences. The trifluoromethyl group at the ortho position creates a strong electron-withdrawing field that affects both the aldehyde reactivity and the electronic distribution throughout the molecule. The methoxy group at the meta position relative to the aldehyde provides some electron density through inductive effects, though its resonance contribution is limited by the geometric constraints.

The following table summarizes the Hammett substituent constants for the relevant functional groups:

| Substituent | σmeta | σpara | Electronic Effect |

|---|---|---|---|

| Trifluoromethyl (CF3) | +0.43 | +0.54 | Strong electron-withdrawing |

| Methoxy (OCH3) | +0.12 | -0.27 | Electron-donating (para), weakly withdrawing (meta) |

| Hydrogen (reference) | 0.00 | 0.00 | Neutral reference point |

The cumulative electronic effect in this compound results in a molecule with significant electronic asymmetry. The trifluoromethyl group dominates the electronic character, creating an electron-deficient aromatic system that enhances the electrophilic character of the aldehyde carbon. This electronic configuration influences both the chemical reactivity and spectroscopic properties of the compound, making it a valuable intermediate in synthetic chemistry and a useful probe for studying electronic effects in aromatic systems.

属性

IUPAC Name |

3-methoxy-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-14-7-4-2-3-6(5-13)8(7)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPNVFXNJYKWSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Hydrolysis of Trifluoromethyl-Substituted Benzyl Chlorides/Dichlorides

A predominant industrial approach to preparing 2-(trifluoromethyl)benzaldehyde derivatives involves hydrolysis of trifluoromethyl-substituted benzyl halides, particularly dichlorides, under acidic or basic catalysis.

Process Description :

The method typically starts with o-trifluoromethyl xylylene dichloride or related chlorofluoromethylbenzene intermediates. These are subjected to hydrolysis in the presence of water and catalysts such as sodium hydroxide, sodium acetate, or metal chlorides (e.g., iron trichloride, cobalt chloride, nickelous chloride, zinc chloride) at elevated temperatures (80–160 °C) and moderate pressures (0.3–0.78 MPa). The reaction converts the halomethyl groups into aldehyde functionalities.-

- Temperature: 80–160 °C (optimal range around 100–130 °C)

- Pressure: 0.3–0.78 MPa

- Catalysts: Sodium hydroxide, sodium acetate, iron trichloride, or other metal chlorides

- Reaction Time: 1–30 hours depending on conditions

- Solvents: Acetic acid, water mixtures, sometimes in autoclave reactors for pressure control

Yields and Purity :

Yields reported range from approximately 87% to 95%, with product purity (by gas chromatography) exceeding 98% in optimized conditions. The process is scalable and suitable for industrial production, though it requires careful handling of corrosive reagents and waste management for solvents like acetic acid.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | 80–160 °C | Optimal 100–130 °C |

| Pressure | 0.3–0.78 MPa | Autoclave conditions |

| Catalyst Loading | 0.01–10% by mass | Iron trichloride or sodium salts |

| Reaction Time | 1–30 hours | Monitored by TLC, HPLC, or NMR |

| Yield | 87–95% | High yield with proper optimization |

| Product Purity (GC area) | >98% | High purity with distillation |

- Representative Example :

Using 0.5 mol o-trifluoromethyl toluene dichloride, 20% sodium hydroxide solution, acetic acid, and tetrabutylammonium bromide as a phase transfer catalyst, hydrolysis at 160 °C and 0.45 MPa for 3 hours yielded 2-(trifluoromethyl)benzaldehyde with 90.2% yield and 98.5% purity.

Grignard Reaction Route

A classical synthetic method involves the formation of a Grignard reagent from o-trifluoromethyl bromobenzene derivatives, followed by reaction with formylating agents.

Process Description :

o-Trifluoromethyl bromobenzene reacts with magnesium chips in anhydrous tetrahydrofuran (THF) to form the Grignard reagent, which is then reacted with N-methyl-N-phenyl formamide or other formyl sources to yield the aldehyde.-

- Anhydrous conditions, inert atmosphere

- Temperature control to prevent side reactions

- Use of dry solvents and reagents

Yields and Drawbacks :

Yields around 68% have been reported. This method is less favored industrially due to the high cost of reagents, sensitivity of Grignard reagents, and difficulty in scaling.

Diazotization and Formoxime Reaction

Another route involves diazotization of o-trifluoromethyl aniline followed by reaction with formoxime to obtain the aldehyde.

Process Description :

o-Trifluoromethyl aniline is converted to a diazonium salt, which then reacts with formoxime to form 2-(trifluoromethyl)benzaldehyde.Yields and Limitations :

Yield is relatively low (~45%), with multiple steps and generation of hazardous waste, making it less practical for large-scale synthesis.

One-Pot Hydrolysis of Mixed Fluoride-Chloride Intermediates

Recent advances focus on hydrolyzing mixtures of o-trifluoromethyl xylylene dichlorides, chloro-fluoro-methylbenzene, and benzal fluoride derivatives in one pot to simplify synthesis.

Process Description :

A mixture containing these intermediates is hydrolyzed in the presence of catalysts like iron trichloride at 80–150 °C with controlled water addition to produce high-purity 2-(trifluoromethyl)benzaldehyde.-

- Reduced purification steps

- Lower raw material costs

- Lower wastewater and energy consumption

- Suitable for industrial scale-up

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Hydrolysis of dichlorides | o-Trifluoromethyl xylylene dichloride | NaOH, NaOAc, FeCl3, CoCl2, ZnCl2 | 80–160 °C, 0.3–0.78 MPa, 1–30h | 87–95 | High yield, scalable | Corrosive reagents, waste management |

| Selective fluorination | 2-(Trifluoromethyl)dichlorotoluene | HF, Antimony halides | 60–110 °C | High | High selectivity, purity | HF handling hazards |

| Grignard reaction | o-Trifluoromethyl bromobenzene | Mg, N-methyl-N-phenyl formamide | Anhydrous, inert atmosphere | ~68 | Classical method | Expensive, sensitive reagents |

| Diazotization and formoxime reaction | o-Trifluoromethyl aniline | Diazotization reagents, formoxime | Multiple steps | ~45 | Alternative route | Low yield, complex, hazardous waste |

| One-pot hydrolysis of mixed halides | Mixture of dichlorides, chloro-fluoro compounds | FeCl3 or similar catalysts | 80–150 °C, controlled water | ~90 | Cost-effective, less waste | Requires mixture control |

Research Findings and Industrial Considerations

- The hydrolysis of halomethyl intermediates under basic or acidic catalysis remains the most practical and widely applied industrial method for synthesizing 2-(trifluoromethyl)benzaldehyde and its derivatives, including 3-methoxy substitution variants.

- Catalyst choice and reaction conditions significantly affect yield and purity. Iron trichloride and sodium acetate/acetic acid systems are common for balancing cost and efficiency.

- The presence of the methoxy group at the 3-position can be introduced either by starting from appropriately substituted toluene derivatives or by post-synthetic functionalization of the trifluoromethylbenzaldehyde core.

- Environmental and safety aspects, such as minimizing HF use and waste acid generation, are critical for process optimization.

- Advanced methods focus on one-pot processes and mixed halide hydrolysis to reduce steps, costs, and environmental impact.

化学反应分析

Types of Reactions: 3-Methoxy-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and other reducing agents.

Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.

Major Products Formed:

Oxidation: 3-Methoxy-2-(trifluoromethyl)benzoic acid.

Reduction: 3-Methoxy-2-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

3-Methoxy-2-(trifluoromethyl)benzaldehyde serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for the modification of drug molecules to enhance efficacy and specificity, particularly in treatments targeting neurological disorders. The trifluoromethyl group contributes to the lipophilicity and metabolic stability of drug candidates, making them more effective in biological systems .

Case Study: Neurological Drugs

Research has demonstrated that compounds incorporating the trifluoromethyl group can improve the pharmacokinetic properties of drugs used to treat conditions such as depression and anxiety. For instance, modifications to existing antidepressants with this compound have shown increased activity in preclinical models .

Agrochemical Formulations

Enhancement of Crop Yield and Pest Resistance

In agrochemicals, this compound is utilized to formulate pesticides and herbicides that exhibit improved efficacy against pests while being environmentally friendly. The incorporation of this compound into agrochemical formulations has been linked to enhanced pest resistance and crop yield, which is vital for sustainable agricultural practices .

Application Example: Pesticide Development

One notable application involves developing a new class of insecticides where this compound acts as an active ingredient. Field trials have indicated a significant reduction in pest populations compared to traditional formulations, suggesting its potential for widespread agricultural use .

Material Science

Development of Advanced Materials

The unique properties of this compound make it valuable in material science, particularly in the synthesis of polymers and coatings. Its incorporation into polymer matrices enhances durability, chemical resistance, and thermal stability .

Case Study: Coating Technologies

Research has shown that coatings derived from this compound exhibit superior resistance to solvents and UV degradation compared to conventional coatings. This property is particularly advantageous for applications in automotive and aerospace industries where material longevity is critical .

Organic Synthesis

Versatile Building Block

As a versatile building block in organic synthesis, this compound facilitates complex organic reactions. Its ability to undergo various transformations makes it invaluable for chemists looking to synthesize complex molecules efficiently .

Synthesis Example: Multi-Step Reactions

In synthetic chemistry, this compound has been employed in multi-step reactions leading to the formation of complex natural products and pharmaceuticals. The trifluoromethyl group often serves as a reactive site for further functionalization, allowing chemists to explore diverse synthetic pathways .

Flavor and Fragrance Industry

Aromatic Properties in Formulations

The aromatic characteristics of this compound make it a valuable ingredient in the flavor and fragrance industry. Its unique scent profile contributes to the formulation of flavors that appeal to consumer preferences .

Summary Table of Applications

| Application Area | Description | Notable Benefits |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drug synthesis targeting neurological disorders | Enhanced drug efficacy and specificity |

| Agrochemical Formulations | Used in pesticides and herbicides | Improved pest resistance and crop yield |

| Material Science | Development of polymers and coatings | Enhanced durability and chemical resistance |

| Organic Synthesis | Versatile building block for complex organic reactions | Facilitates diverse synthetic pathways |

| Flavor & Fragrance | Ingredient in flavor formulations | Unique aromatic properties appealing to consumers |

作用机制

The mechanism of action of 3-Methoxy-2-(trifluoromethyl)benzaldehyde is primarily related to its ability to undergo various chemical reactions. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, making it a versatile intermediate in organic synthesis . The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity to molecular targets .

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Position and Electronic Effects :

- The ortho positioning of -CF$3$ and -OCH$3$ in the target compound creates steric hindrance and a polarized aromatic ring, enhancing reactivity in nucleophilic additions compared to para -substituted analogues like 4-(trifluoromethyl)benzaldehyde .

- Replacing -CF$3$ with -Si(CH$3$)$_3$ (as in 3-methoxy-2-(trimethylsilyl)benzaldehyde) increases molecular weight but reduces stability due to silicon’s susceptibility to hydrolysis .

Biological Activity :

- Antimicrobial Potency : While 4-(trifluoromethyl)benzaldehyde derivatives (e.g., compound 6a in ) exhibit activity against Bacillus strains comparable to ampicillin, the target compound’s bioactivity remains understudied.

- Antioxidant Properties : Analogues like 3-hydroxy-2-methoxybenzaldehyde show higher antioxidant activity than ascorbic acid, suggesting that hydroxyl groups enhance radical scavenging compared to -CF$_3$ .

Physicochemical Properties :

- The trifluoromethyl group increases lipophilicity and metabolic stability, as seen in 3-fluoro-4-(trifluoromethyl)benzaldehyde’s use in drug synthesis .

- Polar substituents (e.g., -OH in 3-hydroxy-2-methoxybenzaldehyde) lower boiling points and increase solubility in aqueous media compared to fluorinated analogues .

生物活性

3-Methoxy-2-(trifluoromethyl)benzaldehyde is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structural features, particularly the methoxy and trifluoromethyl substituents, confer distinct biological activities that are being explored for potential therapeutic applications. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C9H8F3O2

- Molecular Weight : 220.16 g/mol

- Refractive Index : 1.489

- Sensitivity : Air sensitive

The presence of the trifluoromethyl group enhances lipophilicity and biological activity, while the methoxy group can influence binding interactions with biological targets .

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity and selectivity, which can lead to various biological effects. The methoxy group contributes to the overall chemical reactivity and stability of the compound.

Anticholinesterase Activity

Research has indicated that derivatives of trifluoromethylated compounds can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In a study examining hydrazones derived from 4-(trifluoromethyl)benzohydrazide, it was found that these compounds exhibited dual inhibition properties with IC50 values ranging from 46.8 to 137.7 µM for AChE and 63.6 to 881.1 µM for BuChE . This suggests potential applications in treating conditions like Alzheimer's disease.

Antimicrobial Activity

The compound has been studied for its antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Case Studies

- Inhibition of Cholinesterases :

-

Synthesis of Novel Derivatives :

- Researchers have synthesized derivatives of this compound to explore their biological activities further. Some derivatives exhibited improved binding affinities towards targeted enzymes compared to the parent compound, highlighting the importance of structural modifications in enhancing biological efficacy.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Methoxy and trifluoromethyl groups | Inhibits AChE and BuChE |

| 3-Methoxybenzaldehyde | Lacks trifluoromethyl group | Lower reactivity and less biological activity |

| 3-(Trifluoromethyl)benzaldehyde | Lacks methoxy group | Different chemical properties |

This table illustrates how the unique combination of functional groups in this compound contributes to its enhanced biological activity compared to similar compounds.

常见问题

Q. What are the common synthetic routes for preparing 3-Methoxy-2-(trifluoromethyl)benzaldehyde?

- Methodological Answer : A widely used approach involves nucleophilic aromatic substitution or oxidation of methyl groups on pre-functionalized aromatic rings. For example, 4-benzyloxy-3-methoxybenzaldehyde derivatives can be synthesized via condensation reactions between aldehydes and hydrazinopyridine in ethanol with acetic acid catalysis, achieving yields up to 91% . Key reagents include oxidizing agents (e.g., KMnO₄ for methyl-to-aldehyde conversion) and fluorinating agents (e.g., trifluoromethylation via halogen exchange). Solvent choice (e.g., ethanol, DMSO) and temperature control are critical to avoid side reactions.

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer : 1H/13C-NMR and FTIR are primary tools. For NMR:

- 1H-NMR : Look for aldehyde proton signals at δ ~9.8–10.2 ppm, methoxy (OCH₃) singlets at δ ~3.8–4.0 ppm, and aromatic protons influenced by electron-withdrawing CF₃ groups (e.g., deshielded signals at δ ~7.5–8.5 ppm) .

- 13C-NMR : Aldehyde carbons appear at δ ~190–200 ppm, CF₃ carbons at δ ~120–125 ppm (quartet, J = 280–320 Hz due to ¹⁹F coupling) .

- FTIR : Stretching vibrations for C=O (1680–1720 cm⁻¹), C-O (methoxy, 1250–1300 cm⁻¹), and C-F (1100–1200 cm⁻¹) .

HRMS confirms molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence reaction pathways in cross-coupling reactions?

- Methodological Answer : The CF₃ group is strongly electron-withdrawing, directing electrophilic substitution to meta positions and deactivating the ring. In Suzuki-Miyaura couplings , steric hindrance from CF₃ may reduce yields; using bulky palladium catalysts (e.g., XPhos) or microwave-assisted heating improves efficiency. Computational studies (e.g., DFT) can model transition states to predict regioselectivity .

Q. What strategies mitigate challenges in crystallizing this compound derivatives?

- Methodological Answer : Fluorinated compounds often exhibit crystal disorder due to CF₃ flexibility. Use SHELXL for refinement:

Q. How to resolve contradictions in reported reaction yields for trifluoromethylated benzaldehyde derivatives?

- Methodological Answer : Discrepancies often arise from purity of starting materials or reagent stoichiometry . Systematic troubleshooting:

Validate starting material purity via HPLC or GC-MS .

Screen solvents (polar aprotic vs. protic) and catalysts (e.g., CuI for Ullman-type reactions).

Monitor reaction progress with in-situ FTIR or NMR to identify intermediates/byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。